molecular formula C12H15NO3 B14846996 4-Cyclopropoxy-2-(dimethylamino)benzoic acid

4-Cyclopropoxy-2-(dimethylamino)benzoic acid

Cat. No.: B14846996
M. Wt: 221.25 g/mol
InChI Key: PHPDUASDBALTPB-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-(dimethylamino)benzoic acid is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol This compound is characterized by the presence of a cyclopropoxy group and a dimethylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-(dimethylamino)benzoic acid typically involves the introduction of the cyclopropoxy and dimethylamino groups onto the benzoic acid core. One common method involves the reaction of 4-hydroxybenzoic acid with cyclopropyl bromide in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with dimethylamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-(dimethylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-Cyclopropoxy-2-(dimethylamino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-(dimethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-(dimethylamino)benzoic acid is unique due to the presence of both cyclopropoxy and dimethylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-cyclopropyloxy-2-(dimethylamino)benzoic acid

InChI

InChI=1S/C12H15NO3/c1-13(2)11-7-9(16-8-3-4-8)5-6-10(11)12(14)15/h5-8H,3-4H2,1-2H3,(H,14,15)

InChI Key

PHPDUASDBALTPB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)OC2CC2)C(=O)O

Origin of Product

United States

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